molecular formula C32H31NO5 B2632904 [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680603-81-0

[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2632904
CAS RN: 680603-81-0
M. Wt: 509.602
InChI Key: BITNZYJHMJAEDJ-UHFFFAOYSA-N
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Description

[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C32H31NO5 and its molecular weight is 509.602. The purity is usually 95%.
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Scientific Research Applications

Alkaloid Identification and Structural Analysis

The compound [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been identified as a benzylisoquinoline alkaloid derived from the leaves of Beilschmiedia brevipes. The compound was structurally elucidated through various spectroscopic methods such as 1D- and 2D-NMR, UV, IR, and HRESIMS, emphasizing the importance of advanced spectroscopic techniques in the structural identification of complex organic compounds (Pudjiastuti et al., 2010).

Therapeutic Agent Properties and Synthesis

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, a derivative closely related to the subject compound, has shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The synthesis of this derivative involves a two-step procedure from commercial starting reagents, highlighting the compound's potential as a versatile therapeutic agent (Bonilla-Castañeda et al., 2022).

Cytotoxic Activity in Cancer Research

The tumor-specific cytotoxic activity of tetrahydroisoquinoline derivatives, including a variant similar to the queried compound, was investigated against human oral squamous cell carcinoma cell lines. The study's findings indicate the significance of bulky substituents like the 3,4-dimethoxybenzoyl group in enhancing tumor-specific cytotoxicity, suggesting potential applications in targeted cancer therapies (Hatano et al., 2009).

PET Imaging Agent Development

The synthesis of Carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, including analogs of the subject compound, has been explored as potential positron emission tomography (PET) imaging agents for glioma tumors. This research underlines the compound's relevance in advancing diagnostic imaging technologies and improving glioma tumor detection and monitoring (Wang et al., 2007).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO5/c1-35-26-13-15-27(16-14-26)38-21-29-28-20-31(37-3)30(36-2)19-25(28)17-18-33(29)32(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-16,19-20,29H,17-18,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNZYJHMJAEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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